N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]propanamide
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Overview
Description
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]propanamide is a complex organic compound featuring a 1,2,5-oxadiazole ring, which is known for its diverse applications in medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]propanamide typically involves multiple steps:
Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclodehydration of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide (NaOH) in a solvent such as dimethyl sulfoxide (DMSO) at ambient temperature.
Attachment of the dipropoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a dipropoxyphenyl derivative under suitable conditions to ensure the formation of the desired substitution pattern.
Incorporation of the propan-2-ylphenoxy group: This final step involves the reaction of the intermediate with a propan-2-ylphenoxy derivative, typically under conditions that favor the formation of the propanamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the amide group, potentially leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., Lewis acids, bases) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly those containing the 1,2,5-oxadiazole ring, which is a versatile pharmacophore.
Biology
Biologically, compounds containing the 1,2,5-oxadiazole ring have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer agents. This specific compound could be explored for similar applications.
Medicine
In medicinal chemistry, the compound’s unique structure may allow it to interact with specific biological targets, making it a candidate for drug development, particularly in areas such as cancer therapy or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential stability and reactivity.
Mechanism of Action
The mechanism by which N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]propanamide exerts its effects would depend on its specific application. Generally, compounds with the 1,2,5-oxadiazole ring can interact with enzymes or receptors, inhibiting their activity or modulating their function. The dipropoxyphenyl and propan-2-ylphenoxy groups may enhance binding affinity or selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(pentyloxy)benzamide
- N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide
Uniqueness
Compared to similar compounds, N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]propanamide may offer unique properties due to the specific arrangement of its functional groups. This could result in distinct biological activity or chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H33N3O5 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-propan-2-ylphenoxy)propanamide |
InChI |
InChI=1S/C26H33N3O5/c1-6-14-31-22-13-10-20(16-23(22)32-15-7-2)24-25(29-34-28-24)27-26(30)18(5)33-21-11-8-19(9-12-21)17(3)4/h8-13,16-18H,6-7,14-15H2,1-5H3,(H,27,29,30) |
InChI Key |
WOJSPDJYFXNCJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC=C(C=C3)C(C)C)OCCC |
Origin of Product |
United States |
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